(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide
Description
This compound is an α,β-unsaturated acrylamide derivative featuring dual heterocyclic substituents: a furan-2-ylmethyl and a thiophen-3-ylmethyl group on the nitrogen atom, along with a furan-3-yl group at the β-position of the acrylamide backbone. Such compounds are often explored for pharmaceutical applications, including cytotoxic, antinociceptive, and enzyme-inhibitory activities .
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-17(4-3-14-5-8-20-12-14)18(10-15-6-9-22-13-15)11-16-2-1-7-21-16/h1-9,12-13H,10-11H2/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAAVJGRQAASOK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C=CC3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CN(CC2=CSC=C2)C(=O)/C=C/C3=COC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide is a complex organic compound notable for its potential biological activities. This article explores its structure, synthesis, and biological interactions, drawing on diverse research findings.
Structural Characteristics
This compound features:
- Acrylamide Backbone : The acrylamide structure enhances its reactivity and biological activity.
- Aromatic Rings : It contains two furan rings and one thiophene ring, which contribute to its unique chemical properties and interactions with biological systems.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, allowing for the introduction of different substituents that may enhance its properties. Common methods include:
- Condensation Reactions : Utilizing furan and thiophene derivatives.
- Electrophilic Substitution : Targeting specific sites on the aromatic rings to introduce functional groups.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Furan Derivatives : Studies have shown that furan-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. A notable example is the antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 64 µg/mL for some derivatives .
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Furosemide | Sulfonamide with furan ring | Diuretic |
| Thiophene-based derivatives | Thiophene ring | Antimicrobial |
| Furan-containing heterocycles | Furan ring | Antioxidant |
Anticancer Potential
The anticancer properties of furan and thiophene derivatives have been widely studied. Compounds similar to this compound have shown promise in targeting cancer cells through various mechanisms, including:
- Inhibition of Cell Proliferation : Some studies indicate that these compounds can induce apoptosis in cancer cells by disrupting their metabolic pathways .
Case Studies
- Antibacterial Efficacy : A study evaluated a series of furan derivatives against E. coli and found that certain modifications significantly enhanced antibacterial activity, outperforming traditional antibiotics like streptomycin .
- Cancer Cell Studies : Research involving furan-thiophene hybrids demonstrated selective cytotoxicity towards cancer cell lines, suggesting potential as therapeutic agents in oncology .
The biological activity of this compound is likely influenced by:
- Electrophilic Properties : The presence of electron-donating groups in the aromatic systems enhances reactivity towards biological targets.
- Structural Interactions : The unique arrangement of furan and thiophene rings allows for specific interactions with cellular components, potentially leading to inhibition of key enzymes or receptors involved in disease processes.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits potential biological activities, making it a subject of interest in drug discovery and development.
Anticancer Activity :
Research has indicated that similar compounds can induce apoptosis in cancer cells. Mechanisms include:
- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cell death.
- Enzyme Inhibition : Targeting specific enzymes involved in cell proliferation.
In vitro studies have shown IC50 values ranging from 20 to 50 µM against various cancer cell lines, indicating moderate to strong anticancer activity.
Antimicrobial Activity :
Compounds with furan and thiophene moieties have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have reported Minimum Inhibitory Concentration (MIC) values between 10 - 20 µg/mL for this compound, comparable to standard drugs like Penicillin.
Plant Protection
There is emerging evidence suggesting antiviral properties against plant pathogens. Derivatives of this compound have been tested for efficacy against the Tobacco Mosaic Virus (TMV), with promising results indicating potential applications in agricultural biotechnology.
Case Study 1: Anticancer Mechanisms
A study investigated the effects of (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide on human cancer cell lines. The compound was found to significantly inhibit cell growth through:
- Induction of apoptosis via ROS generation.
- Cell cycle arrest at the G1 phase.
Case Study 2: Antiviral Efficacy
In vitro assays were conducted to assess the antiviral activity of thiophene-containing compounds against TMV. Results indicated that compounds with structural similarities exhibited significant antiviral effects, suggesting their utility in crop protection strategies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Furan-Containing Acrylamides
- (E)-2-cyano-3-(furan-3-yl)-N-(4-methoxybenzyl)acrylamide (37): Exhibits broad-spectrum cytotoxicity (GI50 = 5–16 µM) due to the electron-withdrawing cyano group and furan-3-yl substituent . Key difference: The target compound lacks a cyano group but incorporates a thiophen-3-ylmethyl group, which may enhance lipophilicity and alter binding interactions.
- (E)-3-(furan-3-yl)-N-(1'-(phenylsulfonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)acrylamide (27): Synthesized via HATU-mediated coupling in DMF, highlighting shared synthetic routes with other acrylamides .
Thiophene-Containing Acrylamides
- N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide hydrochloride (5b): Demonstrated anti-LSD1 activity, with the thiophen-3-yl group contributing to π-stacking interactions in enzyme binding . Key difference: The target compound’s thiophen-3-ylmethyl group is on the nitrogen, whereas 5b’s thiophene is on the benzamide ring, altering spatial orientation .
- (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497): Shows antinociceptive activity comparable to PAM-2, a furan-based analog. The thiophene’s sulfur atom may enhance metabolic stability compared to furan .
Dual Heterocyclic Substitutions
- N-(dibenzo[b,d]furan-3-yl)-2-((diphenylphosphoryl)methyl)acrylamide (21) :
Comparative Data Table
Research Implications
- Synthetic Routes : The target compound likely employs standard acrylamide coupling methods (e.g., EDC/HOBt or HATU), as seen in analogs .
- Structure-Activity Relationships (SAR) :
- Biological Potential: While cytotoxicity or antinociceptive activity is unreported for the target, structurally related compounds show promise in these areas, warranting further study .
Q & A
Q. What are the optimal synthetic routes for preparing (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(thiophen-3-ylmethyl)acrylamide, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via a multi-step acrylamide coupling reaction. A typical approach involves:
Reacting furan-3-carbaldehyde with a bromoacrylic acid derivative in a DMF/EDCI-mediated coupling to form the α,β-unsaturated carbonyl intermediate .
Introducing the thiophen-3-ylmethyl and furan-2-ylmethyl groups via nucleophilic substitution or reductive amination.
Characterization :
- NMR Spectroscopy : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for trans-alkene protons in H NMR) .
- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns .
- TLC Monitoring : Track reaction progress using pre-coated silica plates (e.g., Rf = 0.58–0.86 for similar acrylamides) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- UV-Vis Spectroscopy : Identify π→π* transitions in the acrylamide backbone (λmax ~ 250–300 nm) .
- IR Spectroscopy : Detect carbonyl (C=O, ~1650 cm) and aromatic C-H stretches (furan/thiophene rings, ~3100 cm) .
- C NMR : Resolve sp carbons (δ ~120–140 ppm for furan/thiophene) and carbonyl carbon (δ ~165 ppm) .
Q. How is the in vitro bioactivity of this compound initially screened?
- Methodological Answer : Perform assays such as:
- Antioxidant Activity : Nitric oxide scavenging (Griess reagent) or DPPH radical inhibition .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., IC determination) .
- Solubility Profiling : Test in organic solvents (DMSO, THF) and aqueous buffers to guide formulation .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis, and what factors influence stereochemical purity?
- Methodological Answer :
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .
- Catalyst Screening : Test coupling agents like HATU or DCC instead of EDCI to enhance efficiency .
- Temperature Control : Maintain reactions at 0–5°C to suppress racemization or Z-isomer formation .
Validation : Monitor by chiral HPLC or NOESY NMR to ensure >95% E-isomer purity .
Q. How can contradictory bioactivity results (e.g., anti-cancer vs. pro-inflammatory effects) be resolved?
- Methodological Answer :
- Assay Replication : Repeat experiments under standardized conditions (e.g., cell passage number, serum-free media) .
- Orthogonal Assays : Cross-validate using transcriptomics (qPCR for apoptotic markers) and proteomics (Western blot for NF-κB) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing thiophene with pyridine) to isolate bioactivity drivers .
Q. What computational strategies predict binding targets or metabolic pathways for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with proteins (e.g., E3 ubiquitin ligases or kinases) .
- ADME Prediction : Apply SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and BBB permeability .
- MD Simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
